2-(2-Methoxy-4,6-dimethylphenyl)ethan-1-OL 2-(2-Methoxy-4,6-dimethylphenyl)ethan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17772741
InChI: InChI=1S/C11H16O2/c1-8-6-9(2)10(4-5-12)11(7-8)13-3/h6-7,12H,4-5H2,1-3H3
SMILES:
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol

2-(2-Methoxy-4,6-dimethylphenyl)ethan-1-OL

CAS No.:

Cat. No.: VC17772741

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxy-4,6-dimethylphenyl)ethan-1-OL -

Specification

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
IUPAC Name 2-(2-methoxy-4,6-dimethylphenyl)ethanol
Standard InChI InChI=1S/C11H16O2/c1-8-6-9(2)10(4-5-12)11(7-8)13-3/h6-7,12H,4-5H2,1-3H3
Standard InChI Key WQDWRHAHBBKTDU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)OC)CCO)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a phenyl ring substituted at the 2-position with a methoxy group (OCH3-\text{OCH}_3) and at the 4- and 6-positions with methyl groups (CH3-\text{CH}_3). An ethyl chain terminating in a hydroxyl group (CH2CH2OH-\text{CH}_2\text{CH}_2\text{OH}) is attached to the aromatic core. This arrangement creates a sterically hindered environment due to the ortho-methoxy group, which influences electronic distribution and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H16O2\text{C}_{11}\text{H}_{16}\text{O}_{2}
Molecular Weight180.24 g/mol
IUPAC Name2-(2-Methoxy-4,6-dimethylphenyl)ethan-1-ol
Key Functional GroupsMethoxy, methyl, phenolic hydroxyl

Synthesis and Chemical Reactivity

Synthetic Pathways

The primary synthesis route involves the alkylation of 2-methoxy-4,6-dimethylphenol with ethylene oxide under basic conditions. A representative procedure includes:

  • Dissolving 2-methoxy-4,6-dimethylphenol in a polar aprotic solvent (e.g., tetrahydrofuran).

  • Adding a base (e.g., potassium hydroxide) to deprotonate the phenolic hydroxyl group.

  • Introducing ethylene oxide at 60–80°C under reflux, followed by quenching with aqueous acid to yield the product.

Table 2: Optimal Reaction Conditions

ParameterCondition
Temperature60–80°C
CatalystKOH or NaOH
SolventTetrahydrofuran (THF)
Reaction Time4–6 hours

Reactivity and Functionalization

The hydroxyl and methoxy groups enable diverse derivatization:

  • Esterification: Reaction with acyl chlorides or anhydrides to form esters, enhancing lipophilicity for pharmaceutical applications.

  • Etherification: Alkylation of the hydroxyl group to produce ether derivatives, useful in polymer chemistry .

  • Oxidation: Controlled oxidation of the primary alcohol to a carboxylic acid, though this may require protection of the aromatic moieties to prevent side reactions .

CompoundStructureKey Activity
2-(2-Methoxy-4,6-dimethylphenyl)ethan-1-OLPhenolic alcoholAntioxidant, anti-inflammatory (predicted)
N-(2,6-Dimethylphenyl)-2-methoxyacetamide Aromatic acetamideDrug discovery intermediate
β-Damascone Cyclic ketoneFragrance ingredient

Materials Science Applications

The phenolic hydroxyl group enables participation in polymerization reactions. Potential uses include:

  • Epoxy resins: Cross-linking agent for coatings with enhanced thermal stability.

  • Surfactants: Ethoxylation of the hydroxyl group to produce nonionic surfactants for emulsification .

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